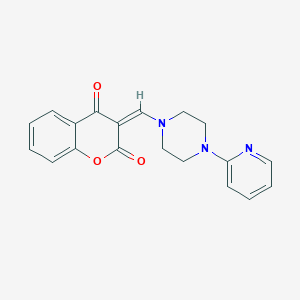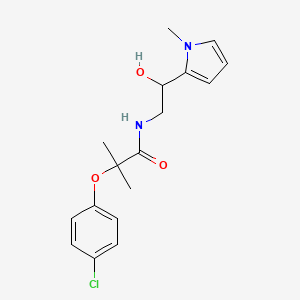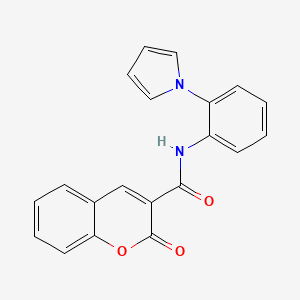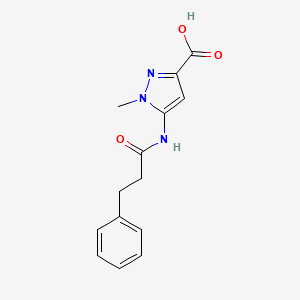
1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid
カタログ番号 B2366650
CAS番号:
1174311-09-1
分子量: 273.292
InChIキー: AWCKZXFFNDCEGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
There are some related compounds mentioned in the literature, but the specific synthesis of “1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid” is not detailed .Molecular Structure Analysis
The molecular structure analysis of the compound was not found in the search results .Chemical Reactions Analysis
While there are mentions of reactions involving similar compounds, the specific chemical reactions involving “this compound” are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the search results .科学的研究の応用
Chemical Synthesis and Compound Formation
- This compound has been studied in the context of experimental and quantum-chemical calculations, focusing on its transformation into various pyrazole-3-carboxamides and -3-carboxylate derivatives. This transformation process yields good results and has been analyzed through NMR, IR spectroscopy, and elemental analyses (Yıldırım, Kandemirli & Akçamur, 2005).
Structural and Spectral Investigations
- Structural and spectral characteristics of similar pyrazole carboxylic acid derivatives have been extensively studied. These studies involve experimental and theoretical approaches, including NMR and IR spectroscopy, X-ray diffraction, and density functional theory calculations. Such investigations provide insights into the molecular structure and electronic properties of these compounds (Viveka et al., 2016).
Synthesis of Novel Derivatives
- Research has also focused on the synthesis of various novel derivatives from pyrazole carboxylic acids. These include the synthesis of isoxazole-carboxamides and pyrazolyl-carbonyl isoxazoles, demonstrating the versatility of pyrazole carboxylic acids in creating a range of chemical structures with potential applications in different fields (Martins et al., 2002).
Experimental and Theoretical Mechanistic Studies
- Experimental and theoretical studies have been conducted to understand the reaction mechanisms involving pyrazole carboxylic acids. These studies use spectroscopic data and theoretical methods like RHF to elucidate the pathways and intermediates in these reactions (Yıldırım & Kandemirli, 2006).
Antifungal Activity
- Some derivatives of pyrazole carboxylic acids have been synthesized and tested for antifungal activity. This includes studies on the structure-activity relationships of these compounds, providing insights into their potential as antifungal agents (Du et al., 2015).
Coordination Chemistry
- Pyrazole carboxylic acid derivatives have been used in the synthesis of coordination complexes with metals such as copper and cobalt. These complexes have interesting structural properties and potential applications in materials science (Radi et al., 2015).
Antibacterial Properties
- Some pyrazole derivatives have been evaluated for their antibacterial activities. This research contributes to the understanding of the potential of these compounds in medicinal chemistry (Maqbool et al., 2014).
Modified Synthesis Techniques
- Studies on modified synthesis methods for pyrazole carboxylic acid derivatives have been explored. These methods aim to improve the efficiency and yield of these compounds, which is significant for their practical applications (Khan et al., 2005).
Catalytic Applications
- Pyrazole derivatives have been investigated for their potential as catalysts in chemical reactions. This includes the study of oxidation reactions using copper(II) complexes derived from pyrazole compounds (Maurya & Haldar, 2020).
作用機序
特性
IUPAC Name |
1-methyl-5-(3-phenylpropanoylamino)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-17-12(9-11(16-17)14(19)20)15-13(18)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCKZXFFNDCEGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

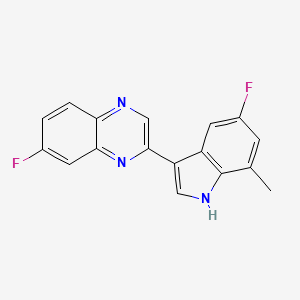
![Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2366569.png)

![(4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2366574.png)
![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
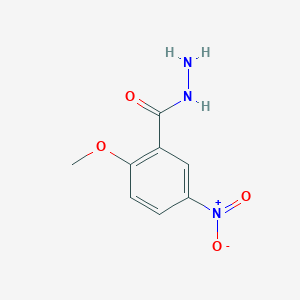
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(4-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2366581.png)
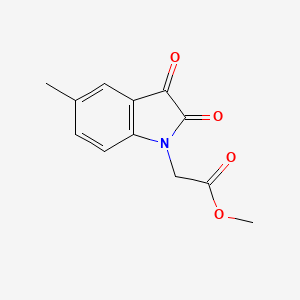
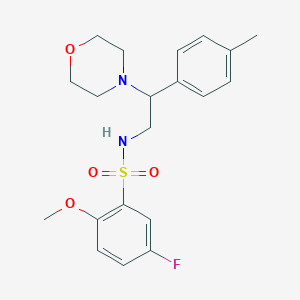
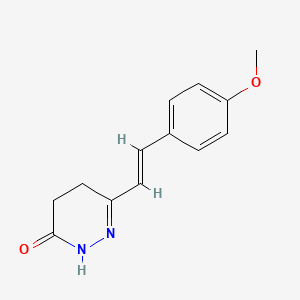
![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)
